Product packaging for 4-Chloro-6-fluoro-2-methylquinazoline(Cat. No.:CAS No. 1044768-44-6)

4-Chloro-6-fluoro-2-methylquinazoline

カタログ番号: B1604329
CAS番号: 1044768-44-6
分子量: 196.61 g/mol
InChIキー: GVNJOQDCIFAIOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Chloro-6-fluoro-2-methylquinazoline is a useful research compound. Its molecular formula is C9H6ClFN2 and its molecular weight is 196.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClFN2 B1604329 4-Chloro-6-fluoro-2-methylquinazoline CAS No. 1044768-44-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-chloro-6-fluoro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2/c1-5-12-8-3-2-6(11)4-7(8)9(10)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNJOQDCIFAIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647978
Record name 4-Chloro-6-fluoro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044768-44-6
Record name 4-Chloro-6-fluoro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis of 2 Amino 5 Fluorobenzoic Acid:a Crucial Starting Material for the Quinazolinone Core is 2 Amino 5 Fluorobenzoic Acid. an Industrially Viable Route to This Intermediate Starts from the Readily Available 4 Fluoroaniline. the Synthesis Involves the Following Key Transformations:

Condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to yield N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

Cyclization of the acetamide derivative in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin).

Oxidative cleavage of the 5-fluoroisatin using hydrogen peroxide under alkaline conditions to afford the target 2-amino-5-fluorobenzoic acid. google.com

This pathway is advantageous due to the use of inexpensive raw materials and mild reaction conditions, making it suitable for industrial production. google.com

Chlorination to 4 Chloro 6 Fluoro 2 Methylquinazoline:the Final Step in the Synthesis of the Target Compound is the Chlorination of the Hydroxyl Group or the Tautomeric Keto Group at the C4 Position of 6 Fluoro 2 Methylquinazolin 4 3h One. This Transformation is Typically Achieved Using Standard Chlorinating Agents Such As Thionyl Chloride Socl₂ , Phosphorus Oxychloride Pocl₃ , or a Vilsmeier Reagent.researchgate.netgoogle.comrefluxing the Quinazolinone with Thionyl Chloride, Often with a Catalytic Amount of Dimethylformamide Dmf , is a Common and Effective Method to Furnish 4 Chloro 6 Fluoro 2 Methylquinazoline.researchgate.net

Scale-Up and Industrial Feasibility Studies of Synthetic Protocols

The transition of a synthetic route from a laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. The advanced methodologies described, particularly solvent-free microwave-assisted synthesis, present both opportunities and challenges for scale-up.

The primary advantage of solvent-free microwave synthesis in an industrial context is its alignment with the principles of green chemistry. Eliminating solvents reduces procurement and disposal costs, minimizes worker exposure to hazardous materials, and decreases the environmental footprint of the process. The significant reduction in reaction times observed in microwave-assisted synthesis can lead to higher throughput and increased productivity, which are critical for industrial manufacturing. nih.govresearchgate.net

However, scaling up microwave-assisted reactions is not trivial. Key challenges include:

Microwave Penetration Depth: The depth to which microwaves can effectively penetrate a reaction mixture is limited. In large-volume batch reactors, this can lead to uneven heating, creating hot spots and potentially causing side reactions or decomposition. nih.gov

Temperature and Pressure Control: Maintaining uniform temperature and managing the pressure buildup in large, sealed vessels under microwave irradiation is technically challenging and crucial for safety and reproducibility. nih.gov

Equipment Design: Specialized industrial-scale microwave reactors are required. While laboratory-scale microwave reactors are common, large-scale systems are less so and represent a significant capital investment. These can be either large batch reactors or continuous-flow systems. scispace.com

Continuous-flow microwave reactors offer a promising solution to the challenges of scale-up. nih.gov In a flow system, the reaction mixture is pumped through a narrow tube that is irradiated with microwaves. This setup ensures uniform heating due to the small volume being irradiated at any given time, allows for better temperature and pressure control, and enables the production of large quantities of material over time. nih.gov Studies have demonstrated the successful scale-up of various organic reactions, including quinoline synthesis, using microwave-assisted flow systems, achieving high yields and greater energy efficiency compared to conventional heating. nih.gov

The synthesis of key intermediates via traditional chemical methods, as described for 2-amino-5-fluorobenzoic acid, is generally well-suited for industrial scale-up, as it relies on established chemical engineering principles and equipment. The final chlorination step using reagents like SOCl₂ or POCl₃ is a standard industrial process, although it requires careful handling due to the corrosive and hazardous nature of the reagents.

Nucleophilic Aromatic Substitution Reactions at the C-4 Position

The most common transformation for 4-chloroquinazolines is the nucleophilic aromatic substitution (SNA_r_) of the C-4 chlorine atom. The reaction proceeds via a stepwise addition-elimination mechanism, where a nucleophile attacks the electron-deficient C-4 carbon to form a tetrahedral intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. The rate-determining step is typically the initial nucleophilic attack. researchgate.net The presence of the methyl group at C-2 and the fluoro group at C-6 modifies the electronic properties of the ring, influencing the reaction rates and conditions required for efficient substitution.

Amination Reactions (e.g., Formation of 4-Anilinoquinazolines)

The displacement of the C-4 chlorine by nitrogen nucleophiles, particularly primary and secondary amines, is a widely employed strategy for the synthesis of 4-aminoquinazoline derivatives. nih.gov These reactions often proceed under mild conditions to produce 4-anilinoquinazolines, a class of compounds extensively studied for their biological activities.

Research on analogous 4-chloroquinazolines demonstrates that these amination reactions can be carried out using various conditions, from conventional heating to microwave irradiation, which often leads to shorter reaction times and improved yields. nih.gov The reaction is generally tolerant of a wide range of anilines, including those bearing both electron-donating and electron-withdrawing substituents. For instance, microwave-mediated, base-free amination using a THF/water solvent system has proven effective for the N-arylation of 4-chloroquinazolines. nih.gov While electron-rich amines react readily, electron-poor amines may require more forcing conditions. nih.gov The reaction of the closely related 4-chloro-2-methylquinazoline (B1587004) with N-methylaniline, for example, proceeds efficiently to yield the corresponding N-methyl-N-phenyl(2-methylquinazolin-4)amine. nih.gov

Table 1: Representative Conditions for Amination of 4-Chloroquinazolines

SubstrateAmine NucleophileConditionsYieldReference
4-chloro-6-halo-2-phenylquinazoline4-methoxyanilineMicrowave, THF/H₂O, 10 min92-96% nih.gov
4-chloro-6-halo-2-phenylquinazoline3-bromo-N-methylanilineMicrowave, THF/H₂O, 120°C, 1 hr72-73% nih.gov
4-chloro-8-iodoquinazoline4-methoxy-N-methylanilineMicrowave, THF/H₂O, 120°C87% nih.gov
2,4-dichloroquinazolineVarious anilinesDIPEA, Dioxane, 80°C, 12 hrNot specified mdpi.com

Reactivity with Oxygen and Sulfur Nucleophiles

The electrophilic C-4 position of this compound is also susceptible to attack by oxygen and sulfur nucleophiles. Reactions with alkoxides or phenoxides (O-nucleophiles) lead to the formation of 4-alkoxy- or 4-aryloxyquinazolines, respectively. Similarly, treatment with thiols or thiophenols (S-nucleophiles) yields 4-alkylthio- or 4-arylthioquinazolines.

These substitutions typically proceed under basic conditions, which serve to deprotonate the nucleophile, thereby increasing its reactivity. For example, studies on the analogous 4-chloro-8-methylquinolin-2(1H)-one show that it reacts with alkanethiols in the presence of sodium ethoxide to produce 4-alkylthio derivatives. mdpi.com The reaction of 4-chloroquinolinethione with various thiols also results in the formation of the corresponding 4-alkyl(or phenyl)thio compounds. mdpi.com Given the high electrophilicity of the C-4 position in this compound, efficient substitution by O- and S-nucleophiles is expected under similar conditions.

Table 2: Representative Conditions for Substitution with O- and S-Nucleophiles

SubstrateNucleophileConditionsProduct TypeReference
4-chloro-8-methylquinolin-2(1H)-oneEthanethiolSodium ethoxide4-Alkylthio-quinolinone mdpi.com
4-chloro-8-methylquinoline-2-thioneThiophenolNot specified4-Phenylthio-quinolinethione mdpi.com
General Halo-aromaticsPhenolsBase (e.g., K₂CO₃, Cs₂CO₃), optional Cu catalystAryl etherGeneral Knowledge
General Halo-aromaticsThiolsBase (e.g., NaH, K₂CO₃), optional Pd/Cu catalystThioetherGeneral Knowledge

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this compound. The reactivity of the C-4 chlorine atom makes it an excellent electrophilic partner in these transformations. nih.gov

Suzuki–Miyaura Coupling Strategies

The Suzuki–Miyaura coupling reaction, which pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide, is a premier method for creating C(sp²)–C(sp²) bonds. wikipedia.orgorganic-chemistry.org For 4-chloroquinazolines, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the C-4 position. nih.gov

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.orgresearchgate.net The reaction requires a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) to activate the organoboron species for transmetalation. organic-chemistry.org Research on 2,4,7-trichloroquinazoline (B1295576) has shown that Suzuki coupling occurs selectively at the C-4 position under appropriate conditions, highlighting its higher reactivity compared to other positions. nih.gov

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

SubstrateBoronic AcidCatalyst/LigandBase/SolventYieldReference
2,4,7-trichloroquinazoline4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃ / DMF, EtOH, H₂O85% (C4-monoarylated) nih.gov
4-chloro-6,7-dimethoxyquinazolineArylboronic acidsPd(dppf)Cl₂K₂CO₃ / Dioxane, H₂OHigh yieldsGeneral Knowledge
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄ / DioxaneGood yieldsGeneral Knowledge

Sonogashira Coupling and Other Alkyne Functionalizations

The Sonogashira coupling reaction provides a direct route to form a bond between a C(sp²) carbon and a C(sp) carbon, enabling the synthesis of 4-alkynylquinazolines. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst, along with a base such as an amine (e.g., triethylamine, diisopropylamine) or an inorganic base like cesium carbonate. nih.govwikipedia.org

The reaction proceeds via a palladium cycle similar to the Suzuki coupling and a copper cycle that generates a copper(I) acetylide intermediate. Selective alkynylation at the C-4 position of di- and tri-chloroquinazolines has been demonstrated, confirming the high reactivity of this site. nih.gov For example, Sonogashira coupling of 4-chloro-2-trichloromethylquinazoline with terminal alkynes has been achieved using a Pd(OAc)₂ catalyst with Cs₂CO₃ as the base in DMF, though side reactions can occur depending on the substrate. researchgate.netscilit.com More straightforward substrates, like other 2-substituted 4-chloroquinazolines, often give high yields of the corresponding 4-alkynylquinazolines under standard Pd(PPh₃)₄/CuI conditions. researchgate.net

Table 4: Representative Conditions for Sonogashira Coupling of 4-Chloroquinazolines

SubstrateAlkyneCatalyst SystemBase/SolventYieldReference
4-chloro-2-trichloromethylquinazolinePhenylacetylenePd(OAc)₂, CuICs₂CO₃ / DMF15% nih.govresearchgate.net
6-bromo-2,4-dichloroquinazolinetert-ButylacetylenePdCl₂(PPh₃)₂, CuINEt₃ / THF67% (C4-alkynylated) nih.gov
General 4-chloroquinazolinesTerminal alkynesPd(PPh₃)₄, CuICs₂CO₃ / DMFHigh yields researchgate.net

Stille Coupling and Related Organometallic Reactions

The Stille coupling is another important palladium-catalyzed reaction for C-C bond formation, involving the reaction of an organic halide with an organotin compound (organostannane). wikipedia.org This method is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. harvard.edu

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. wikipedia.org While less common than Suzuki or Sonogashira couplings for quinazoline (B50416) synthesis, the Stille reaction offers a viable alternative, particularly when the required organoboron or terminal alkyne precursors are unstable or difficult to access. The reaction can be catalyzed by various palladium sources, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often with the addition of ligands or copper(I) salts to accelerate the reaction. harvard.edu Recently, nickel-catalyzed Stille couplings have also been developed as a less expensive alternative. nih.gov

Table 5: General Conditions for Stille Coupling of Aryl Halides

Substrate TypeOrganostannaneCatalyst/LigandSolventNotesReference
Aryl Halide (I, Br, Cl)R-Sn(Alkyl)₃Pd(PPh₃)₄ or Pd₂(dba)₃DMF, Dioxane, THFCuI can be used as an additive to increase rate. wikipedia.orgharvard.edu
Aryl HalideAryl-Sn(n-Bu)₃Pd(PPh₃)₄DMF, 95°CUsed in synthesis of VEGFR Kinase Inhibitors. harvard.edu
Aryl Ammonium SaltAryl-SnMe₃Ni(cod)₂ / Imidazole ligandNot specifiedNovel C-N bond cleavage variant. nih.gov

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Executing electrophilic aromatic substitution (EAS) on the carbocyclic ring of this compound is challenging. The fused pyrimidine (B1678525) ring acts as a strong electron-withdrawing group, deactivating the entire aromatic system towards electrophilic attack. libretexts.org However, under forcing conditions, such reactions may be possible.

The regiochemical outcome is governed by the directing effects of the substituents on the benzene portion of the molecule. In this case, the fluorine atom at the C-6 position is a deactivating but ortho, para-directing group. youtube.com Therefore, incoming electrophiles would be directed to the C-5 and C-7 positions.

Nitration: This would likely require harsh conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid. The expected products would be 5-nitro and 7-nitro derivatives. libretexts.org

Halogenation: Introduction of a bromine or another chlorine atom would necessitate a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and would also be expected to yield a mixture of 5- and 7-substituted products. masterorganicchemistry.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not feasible on such highly deactivated aromatic rings.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Regioisomers Notes
NitrationConc. HNO₃, Conc. H₂SO₄4-Chloro-6-fluoro-2-methyl-5-nitroquinazoline & 4-Chloro-6-fluoro-2-methyl-7-nitroquinazolineReaction is expected to be sluggish and require high temperatures.
BrominationBr₂, FeBr₃5-Bromo-4-chloro-6-fluoro-2-methylquinazoline & 7-Bromo-4-chloro-6-fluoro-2-methylquinazolineRequires a strong Lewis acid catalyst.

Chemo- and Regioselective Derivatization Studies

Given the multiple reactive sites on this compound, achieving selective derivatization is a key synthetic challenge. The principal sites for modification are the C-4 chlorine, the C-2 methyl group, and the C-5/C-7 positions on the benzene ring.

Chemoselectivity: The hierarchy of reactivity generally places the C-4 position as the most susceptible to transformation. The chlorine atom at C-4 is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing influence of the adjacent ring nitrogens. This reaction is typically the most facile and occurs under the mildest conditions. mdpi.comnih.gov Reactions at the C-2 methyl group require a strong base, while electrophilic substitution on the benzene ring requires harsh, acidic conditions. This difference in required conditions allows for a high degree of chemoselectivity.

Regioselectivity:

At C-4: Substitution is inherently regioselective at the C-4 position. A vast number of nucleophiles, including amines, alcohols, and thiols, can be used to displace the chloro group, providing a reliable route to 4-substituted quinazolines. nih.govgoogle.com This is the most widely exploited derivatization strategy for this class of compounds.

On the Benzene Ring: While EAS is difficult, nucleophilic aromatic substitution on the benzene ring is possible if an additional, strongly electron-withdrawing group is present. For instance, in the related compound N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, the fluorine at the 7-position can be displaced by a thiol nucleophile. mdpi.com This reaction is driven by the presence of the activating nitro group at the C-6 position. This demonstrates that under specific circumstances, regioselective substitution can be achieved at the C-7 position via an SNAr mechanism.

By carefully choosing reagents and reaction conditions, a chemist can selectively target a specific site on the this compound molecule, enabling the rational design and synthesis of a diverse range of complex derivatives.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-chloro-6-fluoro-2-methylquinazoline, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments would be required for an unambiguous assignment of all atoms.

Proton (¹H) NMR Analysis

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons (spin-spin coupling), and their integration indicates the relative number of protons. The chemical shifts are highly dependent on the electronic environment of the protons.

For this compound, three distinct signals are expected in the aromatic region and one sharp singlet in the aliphatic region.

Methyl Protons (C2-CH₃): A singlet peak is expected, typically in the range of δ 2.5-2.8 ppm. This is due to the three equivalent protons of the methyl group, which have no adjacent protons to couple with.

Aromatic Protons (H5, H7, H8): The protons on the benzene (B151609) ring portion of the quinazoline (B50416) will appear in the downfield region (δ 7.0-8.5 ppm).

H5: This proton is adjacent to the fluorine at C6 and is expected to appear as a doublet of doublets (dd) due to coupling with both the fluorine atom (³JH-F) and the H7 proton (⁴JH-H).

H7: This proton is situated between H5 and H8. It is expected to show complex splitting, likely a doublet of doublets of doublets (ddd), due to coupling with H5, H8, and the fluorine at C6.

H8: This proton is expected to appear as a doublet of doublets (dd) due to coupling with H7 and the fluorine atom at C6.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on general principles and analysis of similar quinazoline structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (Hz)
C2-CH₃~2.7s (singlet)N/A
H5~7.8dd (doublet of doublets)³JH5-F6, ⁴JH5-H7
H7~7.6ddd (doublet of doublets of doublets)³JH7-H8, ⁴JH7-H5, ⁴JH7-F6
H8~8.1dd (doublet of doublets)³JH8-H7, ⁵JH8-F6

Carbon-13 (¹³C) NMR and Heteronuclear NMR (e.g., ¹⁹F-NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum for this compound would display nine distinct signals, as all carbon atoms are chemically non-equivalent. The chemical shifts are influenced by the electronegativity of attached atoms (Cl, F, N). Carbons bonded to these heteroatoms will be shifted downfield. Furthermore, the fluorine atom will cause C-F coupling, splitting the signals of nearby carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on general principles and analysis of similar quinazoline structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected C-F Coupling
C2-CH₃~25No
C2~160Yes (small)
C4~155Yes (small)
C4a~122Yes
C5~115 (d)Yes (large)
C6~165 (d)Yes (very large, ¹JC-F)
C7~128 (d)Yes (large)
C8~135Yes (small)
C8a~150Yes

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. A single signal would be expected for the C6-F group. The chemical shift provides information about the electronic environment of the fluorine atom. For similar 6-fluoroquinazoline (B579947) derivatives, these shifts can appear in a wide range, but are characteristic for the specific substitution pattern. mdpi.com

2D NMR Techniques for Connectivity and Conformation

To definitively assign the complex ¹H and ¹³C NMR spectra, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the H5-H7-H8 connectivity in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the assignment of protonated carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight and valuable information about the compound's structure through analysis of its fragmentation patterns. For this compound, the monoisotopic mass is 196.0204 Da. lgcstandards.com

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 196. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be expected. The fragmentation would likely proceed through characteristic losses:

Loss of a chlorine radical (•Cl): A significant peak at m/z 161.

Loss of a methyl radical (•CH₃): A peak at m/z 181.

Loss of HCN: Fragmentation of the pyrimidine (B1678525) ring could lead to the loss of a 27 Da fragment.

Table 3: Predicted Mass Spectrometry Fragments for this compound Predicted data based on general fragmentation rules for similar heterocyclic systems.

m/zPredicted Fragment IdentityNotes
196/198[C₉H₆ClFN₂]⁺ (M⁺)Molecular ion with 3:1 isotopic pattern for Cl.
181/183[M - CH₃]⁺Loss of the methyl group.
161[M - Cl]⁺Loss of the chlorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would be dominated by absorptions corresponding to its aromatic and heteroaromatic rings and the substituent groups.

Table 4: Predicted IR Absorption Bands for this compound Predicted data based on characteristic frequencies for known functional groups.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3050-3100C-H stretchAromatic C-H
2950-3000C-H stretchMethyl C-H
1620-1600C=N stretchQuinazoline ring
1580-1450C=C stretchAromatic ring
1250-1100C-F stretchAryl-Fluoride
800-600C-Cl stretchAryl-Chloride

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (XRD) provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, there are no publicly available crystal structures for this compound in crystallographic databases.

If a suitable single crystal were obtained, XRD analysis would confirm the planarity of the quinazoline ring system and provide exact measurements for the C-Cl, C-F, and C-N bonds. This technique remains the gold standard for unambiguous structure determination of crystalline solids.

Crystal Packing and Intermolecular Interactions (e.g., C–H⋯F, C–H⋯Cl, C–H⋯π, π⋯π, Halogen–Halogen Contacts)

No published data are available detailing the crystal packing and specific intermolecular interactions of this compound.

Hydrogen Bonding Network Analysis within Crystal Lattices

No published data are available on the hydrogen bonding network within the crystal lattice of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 4-Chloro-6-fluoro-2-methylquinazoline, DFT calculations provide profound insights into its structural, vibrational, and electronic properties. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which offers a good balance between accuracy and computational cost. researchgate.netresearchgate.net

The initial step in computational analysis involves the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. This process systematically adjusts bond lengths, bond angles, and dihedral angles until a stable geometry on the potential energy surface is located. For quinazoline (B50416) derivatives, DFT calculations have been successfully used to determine these optimized parameters. researchgate.net The resulting geometry provides a theoretical model that can be compared with experimental data if available, for instance, from X-ray crystallography.

Following geometry optimization, a vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. orientjchem.org Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or torsion of chemical bonds. The theoretical spectra can be compared with experimentally recorded spectra to validate the computational model. orientjchem.org Total Energy Distribution (TED) analysis is often employed to provide a quantitative assignment of each vibrational mode. researchgate.net

Table 1: Representative Theoretical Geometric Parameters for a Quinazoline Core Structure This table presents typical bond lengths and angles for a quinazoline ring system, as would be calculated using DFT methods. Actual values for this compound would require a specific calculation.

ParameterBond/AngleValue (Å / °)
Bond Lengths C-N~ 1.32 - 1.38 Å
C-C (aromatic)~ 1.39 - 1.42 Å
C-Cl~ 1.74 Å
C-F~ 1.35 Å
Bond Angles C-N-C~ 116 - 120 °
N-C-C~ 120 - 124 °
C-C-C (aromatic)~ 118 - 121 °

The electronic properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations help in understanding the electronic transitions occurring within the molecule, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. researchgate.net

The HOMO-LUMO energy gap is a crucial parameter derived from these calculations, indicating the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.netresearchgate.net

Table 2: Predicted Electronic Absorption Properties (Illustrative) This table illustrates the kind of data generated from a TD-DFT calculation for a molecule like this compound in a solvent.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13250.15HOMO → LUMO
S0 → S22900.08HOMO-1 → LUMO
S0 → S32650.22HOMO → LUMO+1

Intramolecular Charge Transfer (ICT) is a key phenomenon that influences the electronic and optical properties of a molecule. Computational methods like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analysis are used to study these characteristics. researchgate.net

NBO analysis examines the delocalization of electron density between occupied and unoccupied orbitals, providing insight into hyperconjugative interactions and charge transfer pathways within the molecule. researchgate.net The MEP surface visually represents the charge distribution, mapping regions of positive and negative electrostatic potential. researchgate.net Red-colored regions on the MEP map indicate electron-rich areas, which are susceptible to electrophilic attack, while blue-colored regions are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atoms and the fluorine atom are expected to be electronegative regions, while the hydrogen atoms of the methyl group would be more electropositive.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would typically be performed to understand its conformational flexibility and its dynamic behavior when interacting with a biological target, such as a protein receptor. nih.gov

The simulation begins with the molecule placed in a simulated environment, often a box of water molecules, and the system's trajectory is calculated by solving Newton's equations of motion. nih.gov Analysis of the trajectory provides information on the stability of the molecule's conformation and its interactions. Key parameters analyzed include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure over time, indicating the stability of the molecule or a ligand-protein complex. A stable RMSD value suggests the system has reached equilibrium. nih.gov

Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and its receptor are monitored throughout the simulation to assess the strength and stability of their interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.

In a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), the three-dimensional structures of the molecules are aligned, and their steric and electrostatic fields are calculated. nih.gov A model is then generated that relates variations in these fields to changes in biological activity. The resulting 3D contour maps highlight regions where modifications to the molecular structure—such as adding bulky groups (steric fields) or electron-withdrawing/donating groups (electrostatic fields)—are likely to increase or decrease activity, thereby guiding the design of more potent compounds. nih.gov

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For this compound, a docking study would involve placing the molecule into the active site of a relevant protein target (e.g., a kinase like EGFR). The algorithm then samples numerous possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). nih.gov The results provide a predicted binding mode and a binding energy score. Lower binding energies typically indicate more favorable interactions. The analysis of the best-docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with specific amino acid residues in the protein's active site. nih.gov

Table 3: Representative Molecular Docking Results This table shows a hypothetical output from a molecular docking study of this compound against a protein target.

ParameterValue
Protein Target Epidermal Growth Factor Receptor (EGFR)
Binding Energy -8.5 kcal/mol
Interacting Residues Met793, Leu718, Gly796, Asp855
Types of Interactions Hydrogen bond with Met793, Hydrophobic interactions with Leu718, Pi-sulfur interaction with Cys797

Evaluation of Binding Free Energies with Biological Targets (e.g., VEGFR-2)

The evaluation of binding free energies is a critical component of computational drug design, offering a quantitative measure of the affinity between a ligand and its target protein. Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the gold standard for these calculations, although they are computationally expensive. More commonly, faster but less rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate binding free energies from molecular dynamics simulation trajectories.

Despite the recognized importance of such calculations, there is currently no published research detailing the binding free energy of this compound with VEGFR-2 or any other biological target. The execution of such a study would be necessary to quantitatively predict its inhibitory potential and to compare it with other known inhibitors.

Identification of Key Interacting Residues and Binding Modes

Molecular docking and molecular dynamics simulations are instrumental in identifying the specific amino acid residues within a protein's binding site that interact with a ligand. These interactions, which include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces, determine the binding mode and orientation of the compound within the active site.

For the quinazoline class of compounds targeting VEGFR-2, interactions with key residues in the hinge region, such as Cys919, and with other residues like Glu885 and Asp1046, are often crucial for potent inhibition. The quinazoline nitrogen atoms are frequently observed to form hydrogen bonds with the backbone of the hinge region, a canonical binding mode for many kinase inhibitors.

However, without specific molecular modeling studies on this compound, the precise binding mode and the key interacting residues with VEGFR-2 can only be hypothesized based on the behavior of structurally similar compounds. Detailed computational analysis would be required to elucidate the specific interactions and to provide a rational basis for its potential activity.

Medicinal Chemistry and Pharmacological Potential

Structure-Activity Relationship (SAR) Studies of 4-Chloro-6-fluoro-2-methylquinazoline Derivatives

The biological activity of quinazoline (B50416) derivatives is significantly influenced by the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies are crucial in optimizing these compounds as therapeutic agents.

Impact of Substituents at 2, 4, 6, and 8 Positions on Biological Activity

The substitution pattern on the quinazoline ring is a key determinant of the pharmacological activity of its derivatives. nih.gov Research has consistently shown that modifications at the 2, 4, 6, and 8 positions can dramatically alter the biological effects of these compounds.

Position 2: The substituent at the 2-position plays a vital role in the molecule's interaction with its biological targets. For instance, the introduction of a methyl group, as seen in this compound, can influence the compound's binding affinity and selectivity. SAR studies have revealed that various groups at this position can modulate the anticancer activity of quinazoline derivatives. nih.gov

Position 4: The 4-position is another critical site for modification. The presence of a chloro group in this compound is significant. In many quinazoline-based inhibitors, this position is often substituted with an amino group (anilinoquinazolines) to target protein kinases. researchgate.net Structure-activity relationship studies have indicated that compounds with an unsubstituted quinazoline ring and a benzene (B151609) ring, or a chloro/fluoro substituted benzene ring, exhibit higher anti-cancer activity. nih.gov

Positions 6 and 7: These positions are frequently modified to enhance the potency and pharmacokinetic properties of quinazoline derivatives. Substitutions at the C-6 or C-7 positions are considered a necessary pharmacophoric group for inhibiting the function of the Epidermal Growth Factor Receptor (EGFR). ekb.eg Many successful EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232), feature substitutions at these positions. eurekaselect.com The presence of a fluoro group at the 6-position in the title compound is a strategic modification.

Position 8: The 8-position also offers a site for modification to fine-tune the biological activity. Along with positions 2 and 6, the substituent at the 8-position is considered significant in determining the pharmacological activity of quinazolinone derivatives, which are oxidized forms of quinazolines. nih.gov

The following table summarizes the general impact of substituents at these key positions on the biological activity of quinazoline derivatives.

PositionCommon SubstituentsImpact on Biological Activity
2 Methyl, Phenyl, Heterocyclic moietiesModulates binding affinity and selectivity for targets. nih.gov
4 Chloro, Amino (Anilino)Critical for kinase inhibition; influences anticancer activity. researchgate.netnih.gov
6 Fluoro, Methoxy, UreidoEssential for EGFR inhibition; enhances potency. ekb.eg
8 HalogensCan influence and enhance pharmacological activity. nih.gov

Role of Halogenation (e.g., Fluorine, Chlorine) in Modulating Bioactivity and Metabolic Stability

The introduction of halogen atoms, such as fluorine and chlorine, into the quinazoline scaffold is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of these compounds.

The presence of one or more fluorine atoms in organic molecules has been observed to improve their biological strength, bioavailability, and metabolic stability. researchgate.net Fluorine's high electronegativity and small size can alter the electronic properties of the molecule, leading to stronger interactions with biological targets. Furthermore, the carbon-fluorine bond is very stable, which can block metabolic pathways and increase the drug's half-life in the body. chemrxiv.org

Similarly, chlorine substitution can also significantly impact bioactivity. SAR studies have shown that quinazoline derivatives with a chloro-substituted benzene ring can have higher anti-cancer activity. nih.gov The chloro group at the 4-position of this compound is a key feature that likely contributes to its reactivity and potential as a precursor for various therapeutic agents.

Mechanisms of Action (MOA) Research of Quinazoline-Based Therapeutics

Quinazoline-based compounds exert their therapeutic effects through various mechanisms of action at the cellular and molecular levels. Their ability to interact with key signaling pathways makes them promising candidates for the treatment of diseases like cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs). nih.govfrontiersin.org RTKs are crucial in regulating cellular processes, and their dysregulation is a hallmark of many cancers. nih.gov Quinazoline-based compounds have been developed as potent inhibitors of several RTKs.

EGFR (Epidermal Growth Factor Receptor): The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. mdpi.com Compounds like gefitinib and erlotinib, which are based on the 4-anilinoquinazoline (B1210976) structure, have been approved for the treatment of non-small cell lung cancer. mdpi.com These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Several quinazoline derivatives have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels). researchgate.net By inhibiting VEGFR-2, these compounds can suppress tumor growth by cutting off its blood supply. Vandetanib is an example of a quinazoline-based drug that targets VEGFR-2, in addition to EGFR. mdpi.com

Other RTKs: The inhibitory activity of quinazoline derivatives extends to other RTKs as well, including PDGFR-β (Platelet-Derived Growth Factor Receptor-β), Flt3, c-Met, and FGFR-1. This multi-targeted inhibition can be advantageous in cancer therapy by simultaneously blocking multiple signaling pathways involved in tumor progression.

The following table provides examples of quinazoline-based drugs and their targeted RTKs.

DrugTargeted RTKs
Gefitinib EGFR mdpi.com
Erlotinib EGFR mdpi.com
Lapatinib EGFR, HER2 mdpi.com
Vandetanib VEGFR-2, EGFR mdpi.com

Modulation of Cell Cycle Progression and Induction of Apoptosis

Quinazoline derivatives have been shown to interfere with the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov These are critical mechanisms for their anticancer activity.

Numerous studies have demonstrated that quinazoline-based compounds can cause cell cycle arrest, often at the G2/M phase. nih.govfrontiersin.org This prevents cancer cells from dividing and proliferating. For example, some novel quinazoline analogs have been shown to induce G2/M cell cycle arrest in human lung cancer cells. nih.gov This effect is often mediated by the modulation of key cell cycle regulatory proteins such as cyclin B1 and Cdk1.

In addition to cell cycle arrest, quinazoline derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. mdpi.com They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis. mdpi.comtandfonline.com The induction of apoptosis is a desirable characteristic for an anticancer drug, as it leads to the selective elimination of cancer cells.

Interference with PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.gov Its aberrant activation is common in many types of cancer. Quinazoline derivatives have emerged as potent inhibitors of this pathway. nih.gov

Several quinazoline-based compounds have been developed as PI3K inhibitors. bohrium.com Idelalisib, a quinazolin-4(3H)-one derivative, is an approved drug that selectively inhibits the p110δ isoform of PI3K and is used to treat certain hematological malignancies. mdpi.com By blocking the PI3K/Akt/mTOR pathway, these compounds can effectively inhibit cancer cell growth and induce apoptosis. mdpi.com The structural features of the quinazoline core allow for its derivatives to be designed as potent and selective inhibitors of different components of this crucial signaling pathway. nih.gov

Tubulin Polymerization Inhibition

Derivatives of the quinazoline scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis, making them attractive candidates for anticancer drug development. nih.govtandfonline.com

One class of these inhibitors, 4-anilinoquinazolines, has been shown to act as vascular disrupting agents and inhibitors of tubulin polymerization, ultimately contributing to apoptosis. nih.gov Research into 4-(N-Cycloamino)phenylquinazolines has led to the discovery of novel inhibitors that target the colchicine (B1669291) binding site on tubulin. nih.gov For instance, the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) demonstrated significant potency against tubulin assembly with an IC50 value of 0.77 μM and substantially inhibited colchicine binding (99% at 5 μM). nih.gov This compound was found to arrest cells in the G2/M phase of the cell cycle and disrupt the formation of microtubules. nih.gov

Similarly, other studies have highlighted quinazolinone-amino acid hybrids as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) kinase and tubulin polymerization. mdpi.com One such derivative showed a tubulin polymerization inhibition IC50 value of 6.24 µM, indicating its potential as a multi-targeted anticancer agent. mdpi.com The ability of these quinazoline-based molecules to interfere with microtubule formation underscores their therapeutic potential. nih.govmdpi.com

Table 1: Tubulin Polymerization Inhibition by Quinazoline Derivatives

Compound/Derivative Class Target Site IC50 (Tubulin Assembly) Key Findings Reference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) Colchicine site 0.77 μM High cytotoxic potency, causes G2/M cell cycle arrest. nih.gov
Quinazolinone-amino acid hybrid (Compound E) Not specified 6.24 µM Acts as a dual inhibitor of EGFR kinase and tubulin polymerization. mdpi.com
4-(N-Cycloamino)phenylquinazolines Colchicine site 0.87–1.3 μM Showed significant activity in both tubulin assembly and colchicine binding assays. nih.govacs.org

Enzyme Inhibition Mechanisms

The therapeutic effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogenic cells.

Protein Kinase Inhibition : A primary mechanism of action for many quinazoline derivatives is the inhibition of protein kinases. nih.gov They are particularly known for inhibiting receptor tyrosine kinases (RTKs) involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor beta (PDGFR-β). nih.govnih.gov Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are 4-anilinoquinazoline compounds that target the EGFR pathway. nih.gov

PI3K/Akt/mTOR Pathway Inhibition : The PI3K/Akt/mTOR signaling pathway is vital for cell proliferation and survival and is often dysregulated in cancer. researchgate.net Quinazoline derivatives have been developed as potent inhibitors of key enzymes in this pathway, such as phosphoinositide 3-kinase delta (PI3K-δ). For example, certain chloro methylquinazolinone derivatives have shown significant in-vitro inhibition of the PI3K-δ enzyme, with IC50 values as low as 1.24 µM.

PARP Inhibition : Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. mdpi.com Novel 4-hydroxyquinazoline derivatives have been identified as potent PARP inhibitors, which can enhance sensitivity in cancer cells that are resistant to other treatments. mdpi.com One derivative, compound B1, effectively inhibited PARP1 with an IC50 value of 63.81 nM. mdpi.com

DNA Gyrase Inhibition : In the context of antimicrobial activity, quinazolin-4(3H)-one derivatives have been reported as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication. mdpi.com This inhibition leads to bacterial cell death. The most potent compounds showed IC50 values against E. coli DNA gyrase ranging from 3.19 to 4.17 µM. mdpi.com

Other Enzyme Targets : Research has also identified quinazoline derivatives as inhibitors of other enzymes, such as Raf kinase and Werner (WRN) syndrome protein helicase, further broadening their therapeutic potential in targeted cancer therapies. tandfonline.comnih.gov

Pharmacological Activities of this compound and its Derivatives

Anticancer and Antitumor Agents

The quinazoline core is a well-established pharmacophore in the development of anticancer agents, with several derivatives approved for clinical use. mdpi.com Research continues to uncover new analogues with potent antitumor properties.

Derivatives of this compound have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values.

For example, novel 4-hydroxyquinazoline derivatives exhibited potent anti-proliferative activities against HCT-15 (colon cancer) and HCC1937 (breast cancer) cell lines, with one compound showing IC50 values of 2.89 µM and 3.26 µM, respectively. mdpi.com Another study on 2-substituted-4-amino-6-halogenquinolines found a derivative, compound 8e, to be exceptionally active against H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cell lines, with IC50 values ranging from 0.03 µM to 1.24 µM. nih.gov

Furthermore, 4-(N-cycloamino)quinazolines have shown high cytotoxic activity, with GI50 values in the nanomolar range. nih.gov The most potent of these, compound 5f, had GI50 values between 1.9 and 3.2 nM against a panel of cancer cell lines. nih.gov Quinazoline-chalcone derivatives have also displayed high antiproliferative activity, with GI50 values between 0.622 and 1.81 µM against leukemia, colon cancer, melanoma, and breast cancer cell lines. semanticscholar.org

Table 2: Antiproliferative Activity of Selected Quinazoline Derivatives

Derivative Class Cancer Cell Lines IC50 / GI50 Range Reference
4-Hydroxyquinazolines HCT-15, HCC1937 2.89 - 3.26 µM mdpi.com
2-Substituted-4-amino-6-halogenquinolines H-460, HT-29, HepG2, SGC-7901 0.03 - 1.24 µM nih.gov
4-(N-Cycloamino)quinazolines A549, KB, KBvin, DU145 1.9 - 3.2 nM nih.gov
Chloro methylquinazolinones HCT, MCF-7, HepG-2 8.00 - 58.98 µM
4-Anilinoquinazolines HCT-116, T98G >3.1 µM nih.gov
Quinazoline-chalcones K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 0.622 - 1.81 µM semanticscholar.org
2-Substituted quinazoline-4-amines K562 0.05 - 0.3 µM nih.gov

The specificity of quinazoline derivatives for certain molecular targets makes them ideal candidates for targeted cancer therapies, which aim to interfere with specific molecules needed for carcinogenesis and tumor growth. nih.gov

A major application is in the inhibition of receptor tyrosine kinases (RTKs). nih.gov The 4-anilinoquinazoline scaffold is central to several FDA-approved EGFR inhibitors like gefitinib and erlotinib, used in the treatment of non-small cell lung cancer. nih.gov Vandetanib, another quinazoline derivative, acts as a kinase inhibitor of VEGFR, EGFR, and RET-tyrosine kinase and is used for metastatic medullary thyroid cancer. nih.gov

Beyond established RTK inhibitors, research is exploring new targets. Derivatives are being designed to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. researchgate.net Additionally, quinazoline-based compounds are being investigated as inhibitors of Werner (WRN) helicase, which has been identified as a synthetic lethal target in cancers with microsatellite instability. nih.gov This approach selectively targets cancer cells while sparing normal cells, a hallmark of effective targeted therapy.

Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

In addition to their anticancer properties, quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities. cbijournal.com

Antibacterial Activity : Various substituted quinazolinones have shown efficacy against both Gram-positive and Gram-negative bacteria. cbijournal.comeco-vector.com Studies have reported activity against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Proteus mirabilis. eco-vector.comnih.gov The mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase. mdpi.com For instance, new quinazolin-4(3H)-one derivatives incorporating pyrazole scaffolds showed potent activity, with one compound exhibiting Minimum Inhibitory Concentration (MIC) values in the range of 1–16 µg/mL against several bacterial and fungal strains. mdpi.com

Antifungal Activity : A series of novel S-substituted-6-fluoro-4-alkyl(aryl)thioquinazoline derivatives showed a wide spectrum of antifungal activity, with EC50 values ranging from 8.3 to 64.2 µg/mL against various fungi. cbijournal.com Other studies have confirmed the antifungal potential of triazolo-fused quinazolinones against strains like Aspergillus niger and Candida albicans. nih.gov

Antiviral Activity : While less extensively documented than their antibacterial and anticancer effects, some quinazoline derivatives have been reported to possess antiviral properties. mdpi.comnih.gov This suggests a potential avenue for the development of new antiviral drugs based on this versatile chemical scaffold.

Table 3: Antimicrobial Activity of Selected Quinazoline Derivatives

Derivative Class Target Microorganisms Activity (MIC/EC50) Reference
S-substituted-6-fluoro-4-alkyl(aryl)thioquinazolines Various Fungi EC50: 8.3 - 64.2 µg/mL cbijournal.com
Quinazolin-4(3H)-one pyrazole hybrids E. coli, S. aureus, C. albicans, A. niger MIC: 1 - 16 µg/mL mdpi.com
Triazolo[1,5-a]quinazolinone P. mirabilis, E. coli, A. niger MIC: 1.875 - 15 mg/mL nih.gov
Quinazolin-4(3H)-one Schiff bases M. tuberculosis MIC: 16 µg/mL nih.gov

Anti-inflammatory and Analgesic Properties

Quinazoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

Several studies have highlighted the importance of substitutions on the quinazoline ring for anti-inflammatory activity. For instance, the introduction of fluorine atoms can enhance pharmacokinetic properties and binding to target proteins. orientjchem.org A series of novel fluorinated quinazolinone derivatives containing triazole, thiadiazole, and oxadiazole rings showed promising in vitro anti-inflammatory activity and effective binding to the COX-2 enzyme. orientjchem.orgsemanticscholar.org The presence of halogenated phenyl groups on the quinazolinone moiety has also been shown to result in better anti-inflammatory and analgesic effects compared to their non-halogenated counterparts.

Research into indole-involved quinazolines has also yielded compounds with notable anti-inflammatory potency, with some derivatives showing efficacy comparable to the standard drug diclofenac sodium, alongside a reduced risk of ulceration. cbijournal.com This broad evidence suggests that the halogenated structure of this compound makes it a candidate for investigation into its potential anti-inflammatory and analgesic effects.

Table 1: Examples of Anti-inflammatory and Analgesic Activity in Quinazoline Derivatives

Compound Name Model/Target Observed Effect
Fluorinated quinazolinone derivatives In vitro anti-inflammatory assay High activity, strong binding to COX-2 enzyme orientjchem.orgsemanticscholar.org
Indole-quinazoline derivatives Animal models Potent anti-inflammatory activity, moderate analgesic effects cbijournal.com

Antihypertensive and Vasodilator Activities

The quinazoline framework is the basis for several well-established antihypertensive drugs, most notably α1-adrenergic receptor antagonists like Prazosin, Doxazosin, and Terazosin. nih.govjapsonline.comnih.gov These drugs induce vasodilation by blocking the effects of norepinephrine on vascular smooth muscle, leading to a reduction in blood pressure. japsonline.com

The antihypertensive activity of quinazoline derivatives is highly dependent on the nature and position of substituents. Studies on substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines demonstrated that replacing the furoylpiperazine moiety of Prazosin with other substituted groups could maintain or even enhance hypotensive potency. nih.gov In vivo screening of novel quinazolin-4(3H)-one derivatives has identified several compounds that exhibit significant hypotensive effects and bradycardia, in some cases superior to Prazosin. nih.gov The vasodilatory effect of some quinazolines is linked to their ability to inhibit cyclic GMP phosphodiesterase (cGMP-PDE), leading to an elevation of intracellular cGMP levels and relaxation of coronary arteries. nih.gov Given this precedent, the specific substitution pattern of this compound warrants investigation for potential α1-adrenergic blocking or other vasodilatory mechanisms.

Table 2: Antihypertensive Activity of Selected Quinazoline Derivatives

Compound Class Mechanism of Action Outcome in Preclinical Models
Substituted quinazolin-4(3H)-ones α1-adrenergic blockade (presumed) Significant hypotensive effect and bradycardia nih.gov
2-piperidino-4-amino-6,7-dimethoxyquinazolines α1-adrenergic blockade Potent antihypertensive effects in normotensive and hypertensive rats nih.gov
4-aminoquinazolines Vasodilator Potent vasodilator properties mdpi.com

Antimalarial and Antitubercular Activities

Infectious diseases remain a major global health challenge, and the quinazoline scaffold has been explored for its potential in developing new antimicrobial agents. Research has shown that certain quinazoline derivatives possess activity against Mycobacterium tuberculosis and the malaria parasite, Plasmodium falciparum.

Specifically, 4-(S-Butylthio)quinazoline was found to be more active than the first-line drug isoniazid against atypical strains of mycobacteria. nih.gov Other studies have identified various 2,3-dihydroquinazolin-4(1H)-one derivatives with promising in vitro activity against both the standard H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov

In the realm of antimalarial research, quinoline-based compounds like chloroquine have a long history of use. mdpi.com While structurally distinct, the related quinazoline scaffold has also been investigated. Hybrids incorporating the quinazoline moiety have been synthesized and evaluated, showing that this structural class holds promise for the development of novel antimalarial agents. cbijournal.comnih.gov The presence of halogens in the this compound structure could potentially influence its activity against these pathogens.

Anticonvulsant and Sedative Effects

The central nervous system (CNS) activity of quinazolines was famously highlighted by methaqualone, a sedative-hypnotic agent. mdpi.com Since then, extensive research has been conducted to develop new quinazoline-based anticonvulsants with improved safety profiles. nih.gov

Structure-activity relationship studies have revealed that substitutions on the quinazoline ring are critical for anticonvulsant activity. The presence of a halogen or an electron-rich group at the 6-position is known to enhance antiepileptic activity. nih.gov For example, a 6-chloro derivative of a methaqualone analogue was found to have remarkable potency against both electroshock- and pentylenetetrazol (PTZ)-induced seizures. nih.gov Furthermore, studies on fluorinated quinazolines have yielded compounds with considerable anticonvulsant activity in both subcutaneous PTZ and maximal electroshock (MES) seizure models. researchgate.net Many of these compounds are thought to exert their effects by acting as positive allosteric modulators of the GABA-A receptor. mdpi.com The 4-chloro and 6-fluoro substitutions on the target compound align with the structural features known to confer potent anticonvulsant properties.

Table 3: Anticonvulsant Activity of Substituted Quinazoline Derivatives

Compound Class Seizure Model Key Structural Feature
Fluorinated quinazolines scPTZ and MES Fluorine substitution researchgate.net
2,3-disubstituted-4-(3H) quinazolinones Electroshock and PTZ Varied substitutions at positions 2 and 3 mdpi.com
6-chloro quinazoline analogue Electroshock and PTZ Chlorine at position 6 nih.gov

Potential as Phosphodiesterase Inhibitors and Fibrinogen Receptor Antagonists

Phosphodiesterase (PDE) Inhibitors Phosphodiesterases are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibitors of these enzymes have therapeutic applications in inflammatory, cardiovascular, and respiratory diseases. benthamdirect.com Quinazoline derivatives have been identified as potent inhibitors of several PDE families, including PDE7. nih.gov

Structure-activity relationship studies have shown that monosubstitution at the 6-position of the quinazoline ring is essential for potent inhibitory activity against cGMP-PDE. nih.gov Compact and hydrophobic substituents such as chloro, methyl, and methoxy groups at this position were found to be preferred. nih.gov For example, a 6-chloro-4-[[3,4-(methylenedioxy)benzyl]amino]quinazoline showed an IC50 of 0.019 µM for cGMP-PDE. nih.gov This highlights the potential relevance of the 6-fluoro group in this compound for PDE inhibition. Halogen atoms are recognized as important lipophilic substituents in the design of PDE7 inhibitors. frontiersin.org

Fibrinogen Receptor Antagonists The fibrinogen receptor (glycoprotein IIb/IIIa) plays a key role in platelet aggregation. While direct evidence for quinazolines as fibrinogen receptor antagonists is limited, related research points to a potential role in antiplatelet therapies. A recent study described the design of quinazoline-benzothiazole derivatives as potent antagonists of protease-activated receptor 4 (PAR4), a receptor involved in thrombosis. nih.gov These compounds displayed strong activity on human platelets, suggesting that the quinazoline scaffold can be adapted to target pathways involved in platelet aggregation. nih.gov However, direct activity as fibrinogen receptor antagonists remains an area for further exploration.

Evaluation as Calcitonin Gene-Related Peptides and Vasopressin V3 Receptor Modulators

Calcitonin Gene-Related Peptide (CGRP) Receptor Modulators The CGRP receptor is a key target in the treatment of migraines. nih.gov While research has primarily focused on quinoline derivatives as CGRP receptor antagonists, the structural similarity between quinoline and quinazoline suggests a potential for cross-activity. In silico docking studies have shown that quinoline derivatives can act as competitive inhibitors, effectively binding to the calcitonin receptor-like receptor (CLR), a component of the CGRP receptor complex. nih.govnih.gov Whether the quinazoline scaffold can be similarly optimized for CGRP antagonism is a subject for future investigation.

Vasopressin V3 Receptor Modulators The vasopressin V3 (or V1b) receptor is implicated in the pathophysiology of depression and anxiety. A novel class of vasopressin V3 receptor antagonists based on a 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide structure has been identified through high-throughput screening. nih.gov Optimization of an initial hit compound (IC50 = 0.20 µM) led to the development of potent analogues with improved drug-like properties, demonstrating the utility of the quinazoline scaffold for targeting this receptor. nih.gov

Preclinical Research and Early Drug Development Implications

The quinazoline nucleus is a versatile and valuable scaffold in drug discovery, consistently yielding compounds with a wide range of biological activities. nih.govwisdomlib.org Its "privileged" status stems from its ability to present substituents in a defined spatial orientation, allowing for interactions with various biological targets.

The development of quinazoline-based compounds often involves a lead optimization process where different functional groups are introduced to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The subject of this article, this compound, contains key structural motifs—halogens and a small alkyl group—that are commonly used to modulate these properties. Halogenation, for example, can improve metabolic stability and receptor binding affinity. orientjchem.org

Preclinical evaluation of novel quinazoline derivatives frequently demonstrates their potential as lead compounds for therapeutic development in areas such as oncology, infectious diseases, and neurology. nih.govresearchgate.netnih.gov Further studies, including in vivo efficacy models and pharmacokinetic profiling, are essential to translate these initial findings into viable clinical candidates. The diverse pharmacological potential of the quinazoline class suggests that compounds like this compound could serve as valuable starting points for such drug development programs.

Intellectual Property and Patent Landscape Research and Review

Patent Applications for Novel Quinazoline (B50416) Derivatives

The primary intellectual property value of 4-Chloro-6-fluoro-2-methylquinazoline lies in its use as an intermediate for creating novel, patentable derivatives with significant therapeutic potential. A prime example is found in patent application WO2023064588A1 , which describes the synthesis of new positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor. google.com

In the methods described, this compound is reacted with various substituted naphthyridine intermediates. The chlorine atom at the 4-position serves as a reactive site for nucleophilic aromatic substitution, allowing for the coupling of the quinazoline core to other complex heterocyclic systems. This creates a new chemical entity whose structure, synthesis, and use are the subjects of the patent claims.

Table 2: Example of Patent Application for Novel Derivatives from this compound

Patent Application Title Derivative Structure Class Synthetic Role of this compound
WO2023064588A1 Positive allosteric modulators of the muscarinic acetylcholine receptor M4 4-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)quinazoline analogs Serves as the core heterocyclic building block, reacting via its C4-chloro group to form the final complex molecule. google.com

This demonstrates a common strategy in pharmaceutical chemistry: leveraging established, non-patented building blocks to access novel and patentable molecular architectures with desirable biological activities. The quinazoline scaffold itself is a well-trodden area, but new substitution patterns and combinations with other moieties continue to fuel new patent applications. nih.govhumanjournals.com

Review of Intellectual Property on Therapeutic and Agricultural Applications

The vast majority of intellectual property related to quinazoline derivatives focuses on their therapeutic applications. The quinazoline core is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. humanjournals.commdpi.com

Therapeutic Applications: The patent literature is rich with quinazoline derivatives developed as inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR). nih.gov This has led to several approved anticancer drugs. The patent landscape shows a continuous effort to develop new kinase inhibitors with improved selectivity and the ability to overcome drug resistance. nih.govhumanjournals.com

The application described in WO2023064588A1 moves beyond oncology, claiming the use of its novel quinazoline derivatives for treating central nervous system disorders. The final compounds, derived from this compound, are intended for conditions such as schizophrenia, cognitive impairment, and other neuropsychiatric diseases by modulating the M4 receptor. google.com This highlights the versatility of the quinazoline scaffold in drug discovery.

Agricultural Applications: While less common than therapeutic applications, some older patents disclose the use of quinazoline derivatives in agriculture. For example, certain 2-haloalkyl-3-oxo-4-substituted quinazolines have been patented for their fungicidal and algicidal activity, useful for protecting crops from fungal infections like bean powdery mildew. google.com However, recent patent activity in this area is significantly less than in the pharmaceutical sector. The intellectual property focus for modern, highly substituted quinazolines like the subject of this article remains almost exclusively on human therapeutics.

Table 3: Overview of Patented Applications for Quinazoline Derivatives

Application Area Primary Biological Target/Use Representative Patent(s) / Reviews
Therapeutic (Oncology) EGFR and other protein kinase inhibition for cancer treatment. Expert Opinion on Therapeutic Patents, 2015 nih.gov, IJPPR, 2023 humanjournals.com
Therapeutic (CNS) M4 muscarinic acetylcholine receptor modulation for cognitive and psychiatric disorders. WO2023064588A1 google.com
Agricultural Fungicidal and algicidal activity for crop protection. US Patent 4,753,943 google.com

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Catalytic Systems

While established methods for quinazoline (B50416) synthesis exist, future research will likely focus on developing more efficient, versatile, and cost-effective synthetic routes. The exploration of novel catalytic systems is at the forefront of this endeavor. Transition-metal catalysis, in particular, offers a rich field for innovation. nih.gov

Researchers are investigating a variety of metal catalysts, including those based on manganese, copper, ruthenium, and silver, to facilitate quinazoline ring formation under milder and more efficient conditions. nih.govmdpi.com For instance, acceptorless dehydrogenative coupling (ADC) reactions catalyzed by ruthenium or manganese complexes present a highly atom-economical and environmentally friendly approach, as they generate only hydrogen and water as byproducts. rsc.org The application of such methods to the synthesis of 4-Chloro-6-fluoro-2-methylquinazoline could significantly improve yield and reduce waste. rsc.orgnih.gov

Another promising area is the use of heterogeneous catalysts, such as metal nanoparticles deposited on supports (e.g., Ag/Pd NPs on WO2.72) or zeolite frameworks. nih.govnih.gov These systems offer the significant advantage of easy separation from the reaction mixture and the potential for catalyst recycling, which is crucial for large-scale, sustainable production. nih.gov

Table 1: Emerging Catalytic Systems for Quinazoline Synthesis
Catalytic SystemReaction TypeKey AdvantagesReference
Ruthenium NNN-pincer complexAcceptorless Dehydrogenative Coupling (ADC)High atom economy, low catalyst loading, forms H2 as a byproduct. rsc.org
Manganese(I) complexesAcceptorless Dehydrogenative Coupling (ADC)Utilizes an earth-abundant and less toxic metal. mdpi.com
Copper (e.g., CuCl/DABCO/4-HO-TEMPO)Oxidative Dehydrogenation/AnnulationVersatile for one-pot, multi-component reactions. mdpi.com
Silver/Palladium Nanoparticles (Ag/Pd NPs)One-pot AromatizationHigh yields, catalyst can be recycled. nih.gov
Cobalt Zeolite Imidazolate Framework (ZIF-67)CyclizationHeterogeneous, recyclable catalyst. nih.gov

Future work will aim to adapt these and other novel catalytic systems to the specific synthesis of this compound, optimizing reaction conditions to accommodate the fluoro- and chloro-substituents.

Advanced Mechanistic Studies of Biological Interactions

To fully exploit the therapeutic potential of this compound, a deep understanding of its interactions with biological targets at a molecular level is essential. While many quinazoline derivatives are known to function as kinase inhibitors, the specific targets of this compound are yet to be determined. nih.govnih.gov

Future research should employ advanced techniques to elucidate its mechanism of action. Structure-based drug design (SBDD) approaches, guided by X-ray crystallography or cryo-electron microscopy, could reveal the precise binding mode of the compound within the active site of a target protein. nih.gov Such studies were instrumental in optimizing 4-aminoquinazoline derivatives as potent and selective inhibitors of p21-Activated Kinase 4 (PAK4). nih.gov

Furthermore, sophisticated biochemical and cellular assays will be needed to map the downstream signaling pathways affected by the compound. Identifying how it modulates cellular processes like proliferation, apoptosis, and migration can provide critical insights into its therapeutic effects and potential applications, for instance, in oncology. nih.govnih.gov Investigating its potential as a lysine-specific demethylase 1 (LSD1) inhibitor, similar to how erlotinib (B232) was repurposed, could also be a fruitful avenue. nih.gov

Design of Next-Generation Quinazoline-Based Therapeutics

The 4-chloro group on the quinazoline ring is a key functional handle for synthetic elaboration. It is highly susceptible to nucleophilic aromatic substitution, allowing for the straightforward introduction of various side chains, particularly anilines, to create 4-anilinoquinazoline (B1210976) derivatives. nih.govmdpi.com This class of compounds includes several FDA-approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, which target the epidermal growth factor receptor (EGFR). nih.gov

Future design strategies will focus on synthesizing libraries of novel derivatives by reacting this compound with a diverse range of primary and secondary amines. nih.govnih.gov The goal will be to develop next-generation therapeutics with improved properties, such as:

Enhanced Potency and Selectivity: By systematically modifying the substituent at the 4-position, researchers can fine-tune the compound's affinity and selectivity for specific biological targets, thereby maximizing efficacy and minimizing off-target effects. nih.gov

Overcoming Drug Resistance: A major challenge in cancer therapy is acquired resistance to existing drugs. Novel derivatives can be specifically designed to be active against resistant forms of target proteins. nih.gov

Broadened Therapeutic Applications: While oncology is a primary focus, new derivatives could be screened against a wide array of targets to uncover novel activities, including anti-inflammatory, antiviral, or antibacterial properties. mdpi.com

This structured approach, combining synthetic chemistry with biological screening, will be pivotal in translating the potential of the this compound scaffold into clinically relevant drug candidates.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. These powerful computational tools can dramatically accelerate the process of identifying and optimizing new drug candidates based on the this compound core. cas.org

Future applications of AI/ML in this context include:

Virtual Screening and Target Prediction: AI models can screen vast virtual libraries of potential derivatives against biological target structures to predict binding affinity and identify the most promising candidates for synthesis. cas.org

Predictive Modeling (QSAR/QSPR): Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be trained on existing data to predict the biological activity and physicochemical properties of novel, unsynthesized compounds. cas.org This helps prioritize synthetic efforts on molecules with the highest likelihood of success.

Generative Models for de novo Design: Advanced deep learning models can design entirely new molecules from scratch, optimized for specific properties like high potency, selectivity, and drug-likeness. cas.org

Reaction Prediction and Synthesis Planning: ML algorithms can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, streamlining the chemical synthesis process. researchgate.net

By leveraging AI and ML, researchers can explore chemical space more efficiently, reduce the time and cost of discovery, and increase the probability of developing successful next-generation quinazoline-based therapeutics.

Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. Future research on this compound and its derivatives must prioritize the development of sustainable and environmentally benign chemical processes. rsc.org

Key areas of focus will include:

Atom Economy: Employing reactions like ADC that incorporate a maximum of the starting materials into the final product, minimizing waste. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with water or bio-based alternatives, or performing reactions under solvent-free conditions. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

Catalyst Selection and Recycling: Favoring catalysts based on earth-abundant metals and developing robust heterogeneous systems that can be easily recovered and reused. nih.govnih.gov

Table 2: Green Chemistry Approaches for Quinazoline Synthesis
PrincipleApproachExample/BenefitReference
Atom EconomyAcceptorless Dehydrogenative Coupling (ADC)Maximizes material use; byproducts are H2 and H2O. rsc.org
Safer Solvents & AuxiliariesSolvent-free or aqueous reaction mediaReduces use and disposal of volatile organic compounds (VOCs). nih.gov
Design for Energy EfficiencyMicrowave-assisted synthesisRapidly and efficiently affords products, reducing reaction times. nih.gov
CatalysisUse of recyclable heterogeneous catalystsSimplifies purification and allows for catalyst reuse over multiple cycles. nih.gov

By embedding these principles into the synthetic strategy from the outset, the chemical lifecycle of this compound-based therapeutics can be made significantly more sustainable.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-6-fluoro-2-methylquinazoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclization of substituted anthranilic acid derivatives or halogenation of preformed quinazoline scaffolds. For example, chloro and fluoro substituents are introduced via nucleophilic aromatic substitution (SNAr) or Pd-catalyzed cross-coupling reactions. Key steps may include:

  • Cyclization : Using POCl₃ or PCl₅ to convert 2-aminobenzamide intermediates to quinazoline cores .
  • Halogenation : Fluorine is introduced via KF or Selectfluor under anhydrous conditions, while chlorine is retained from precursor chlorobenzene derivatives .
  • Methylation : A methyl group at position 2 is often introduced via alkylation with methyl iodide or via reductive amination .
    Critical Parameters : Reaction temperature (80–120°C), solvent polarity (DMF or DCM), and catalyst choice (e.g., Nb₂O₅ for stereoselective synthesis) significantly impact yield and purity .

Q. How can researchers validate the purity and structural integrity of this compound?

Standard characterization methods include:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~2.5 ppm for C-2 methyl; δ ~160 ppm for C-6 fluorine in ¹⁹F NMR) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS to verify molecular weight (calc. 226.63 g/mol) and detect impurities .
  • Elemental Analysis : Matching experimental vs. theoretical C, H, N, Cl, and F percentages (±0.3% tolerance) .

Q. What in vitro biological assays are suitable for preliminary evaluation of this compound?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • CNS Activity : Rodent seizure models (e.g., maximal electroshock) for anticonvulsant potential, noting ED₅₀ values and neurotoxicity .
  • Apoptosis Induction : Caspase-3/7 activation assays in cancer cell lines (e.g., HeLa), with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications at positions 2 and 6 influence the pharmacological profile of this compound?

  • Position 2 (Methyl) : The methyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets. Substitution with bulkier groups (e.g., phenyl) reduces anticonvulsant activity by ~40% .
  • Position 6 (Fluoro) : Fluorine increases metabolic stability and electronegativity, enhancing receptor binding. Replacement with chloro decreases antibacterial efficacy by 2–3-fold .
    Data Table :
Substituent (Position)Biological Activity (vs. Parent Compound)
2-Methyl, 6-Fluoro100% (Baseline)
2-Phenyl, 6-Fluoro60% anticonvulsant activity
2-Methyl, 6-Chloro33% antibacterial activity

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Challenge : Co-elution of byproducts (e.g., dehalogenated derivatives) in HPLC.
  • Solution : Use orthogonal methods:
    • GC-MS : For volatile impurities (e.g., residual solvents) .
    • ICP-OES : To quantify heavy metal catalysts (e.g., Pd) below 10 ppm .
    • Chiral HPLC : If stereoisomers form during synthesis (e.g., from asymmetric fluorination) .

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

  • Issue : Discrepancies in degradation rates reported in aqueous buffers (pH 2–9).
  • Method : Conduct accelerated stability studies (40°C/75% RH) with UPLC monitoring.
    • Findings : Degradation is pH-dependent:
  • pH < 3 : Hydrolysis of the chloro substituent dominates (t₁/₂ = 12 h).
  • pH 7–9 : Oxidative degradation via fluorine loss (t₁/₂ = 48 h) .
    • Mitigation : Lyophilization for long-term storage or use of antioxidants (e.g., BHT) in formulations .

Q. What computational tools are effective for predicting the binding affinity of this compound to kinase targets?

  • Docking : AutoDock Vina or Schrödinger Glide for ATP-binding pockets (e.g., EGFR kinase).
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes (≥50 ns trajectories).
  • QSAR : CoMFA/CoMSIA models using substituent electronic parameters (Hammett σ) to predict IC₅₀ .

Methodological Considerations

Q. How to design a SAR study for this compound derivatives?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., 2-ethyl, 6-bromo).
  • Step 2 : Test in parallel assays (e.g., enzyme inhibition, cytotoxicity).
  • Step 3 : Apply multivariate analysis (PCA or PLS) to correlate structural features with activity .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Use immobilized catalysts (e.g., Pd/C) for recyclability .
  • Flow Chemistry : Continuous-flow reactors to control exothermic halogenation steps .
  • Workup : Liquid-liquid extraction with ethyl acetate to remove polar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-fluoro-2-methylquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-fluoro-2-methylquinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。